3,4-Dimethylfuran
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Overview
Description
3,4-Dimethylfuran is an organic compound with the molecular formula C6H8O. It is a derivative of furan, characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of the furan ring.
Mechanism of Action
Target of Action
This compound is a derivative of furan, a heterocyclic organic compound, and it’s likely that its targets would be similar to those of other furanic compounds .
Mode of Action
Furanic compounds are known for their reactivity, and they are often used in the synthesis of new fuels and polymer precursors . It’s possible that 3,4-Dimethylfuran interacts with its targets in a similar manner.
Biochemical Pathways
Furanic compounds are known to be involved in various biological transformations . For example, they can be metabolized by certain microorganisms, leading to the production of different oxidation and reduction products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain microorganisms can affect the bioconversion of furanic compounds . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the reactivity and stability of this compound.
Biochemical Analysis
Cellular Effects
Furan derivatives have been shown to have antioxidant activities and can exert regulatory effects on various cellular activities by modifying signaling pathways such as MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) .
Temporal Effects in Laboratory Settings
Furanic compounds can undergo various transformations over time, potentially affecting their stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
The metabolic pathways involving 3,4-Dimethylfuran are not well-characterized. Furanic compounds are known to be involved in various metabolic processes, potentially interacting with enzymes and cofactors .
Subcellular Localization
The localization of a compound within a cell can significantly impact its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylfuran can be synthesized through several methods. One common approach involves the cyclization of 1,4-dicarbonyl compounds via the Paal-Knorr synthesis. This method typically requires acid catalysis and can be performed under mild conditions . Another method involves the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves the catalytic conversion of biomass-derived feedstocks. For instance, fructose can be converted into this compound through a catalytic biomass-to-liquid process, which involves the intermediate formation of hydroxymethylfurfural .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed
Major Products:
Oxidation: Produces diketones or carboxylic acids.
Reduction: Yields dihydro derivatives.
Substitution: Results in various substituted furans depending on the reagents used
Scientific Research Applications
3,4-Dimethylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and as a solvent in various industrial processes .
Comparison with Similar Compounds
2,5-Dimethylfuran: Another derivative of furan with methyl groups at the second and fifth positions.
Furan: The parent compound of 3,4-Dimethylfuran, used widely in organic synthesis.
2,3,5-Trisubstituted Furans: These compounds have additional substituents on the furan ring and are used in various synthetic applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other furan derivatives may not be as effective .
Properties
IUPAC Name |
3,4-dimethylfuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHPMIPYSOTYNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174960 |
Source
|
Record name | Furan, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20843-07-6 |
Source
|
Record name | Furan, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020843076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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